molecular formula C17H16O4 B149394 Dibenzyl malonate CAS No. 15014-25-2

Dibenzyl malonate

Cat. No. B149394
CAS RN: 15014-25-2
M. Wt: 284.31 g/mol
InChI Key: RYFCSKVXWRJEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl malonate is a compound that serves as a versatile building block in organic synthesis. It is related to the class of dibenzyls, which are synthesized through various methods, including the homocoupling of benzyl alcohols. Dibenzyl malonate can be derived from malonate esters, which are used in a range of synthetic applications, such as the construction of dihydrobenzofurans and dibenz[b,f]oxepins .

Synthesis Analysis

The synthesis of dibenzyl malonate and related compounds can be achieved through several innovative methods. One approach involves the nickel-catalyzed homocoupling of benzyl alcohols, which is facilitated by dimethyl oxalate and can accommodate both primary and secondary alcohols . Another method includes the manganese(III)-based oxidative 1,2-radical rearrangement to produce dibenz[b,f]oxepins from monoalkyl malonates . Additionally, a [4 + 1] cycloaddition strategy has been developed for the synthesis of dihydrobenzofurans using malonate esters and 2-(2-nitrovinyl)-phenols, followed by iodine-catalyzed oxidative annulation .

Molecular Structure Analysis

The molecular structure of dibenzyl, a related compound to dibenzyl malonate, has been extensively studied using X-ray analysis. The molecule features three single-carbon bonds joining the benzene rings, with bond lengths slightly shorter than the standard single-carbon bond length, indicating unique structural characteristics. The benzene rings themselves exhibit non-standard aromatic bond lengths, and the molecule is not perfectly symmetrical due to the inclination of the central CH2-CH2 bond relative to the benzene ring planes .

Chemical Reactions Analysis

Dibenzyl malonate and its derivatives participate in various chemical reactions. For instance, the formation of electron-donor-acceptor (EDA) complexes has been studied, revealing that the stability of these complexes is influenced by π-electron interactions between adjacent benzene rings . Reactions such as the alkaline hydrolysis of related malonate compounds have been observed to proceed with decarboxylation, and the influence of adjacent functional groups on the reaction efficiency and antioxidation properties has been analyzed .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzyl malonate derivatives are influenced by the presence of functional groups. Studies have shown that the formation of EDA complexes and their stability can be affected by the adjacent substituents on the benzene rings. Parameters such as the wavelength of the absorption maximum, association constant, enthalpy, and entropy of these complexes have been determined, providing insights into the electronic interactions within the molecule . Additionally, the molecular structure analysis has shed light on the bond lengths and angles that are crucial to the physical properties of these compounds .

Scientific Research Applications

  • Catalysis and Organic Synthesis :

    • Dibenzyl malonate is used in the design of bifunctional chiral catalysts for aerobic oxidation-asymmetric Michael reactions, improving catalytic activity through layering bimetallic nanoparticles over organocatalysts (Miyamura et al., 2013).
    • It is also involved in enantioselective Mannich reactions with N-tert-butoxycarbonyl aldimines, enhancing the efficiency of asymmetric reactions (Karimi et al., 2013).
  • Carbohydrate Chemistry :

    • In the synthesis of C-Glycosyl Malonates, dibenzyl malonate acts as a versatile intermediate for creating β-D-glucopyranosyl malonic acid and β-D-glucopyranosyl acetic acid derivatives (Hanessian & Pernet, 1974).
  • Mass Spectrometry Applications :

    • Dibenzyl malonate derivatives, specifically dibenzyl ethoxymethylene malonate (DBEMM), are designed as LC-ESI-MS compatible derivatization reagents, enhancing chromatographic separation and sensitivity in the analysis of amino acids (Rebane et al., 2015).
  • Medicinal Chemistry and Drug Synthesis :

    • Research on dibenzyl malonate includes its application in the synthesis of various biologically significant compounds, such as thiazolidinediones and oxazolidinediones, which have therapeutic potential in managing Type 2 Diabetes (Verma et al., 2012).
  • Enzymatic Studies and Biochemical Research :

    • Studies on malonate metabolism in rat tissues have explored its role as a metabolic substrate, shedding light on the biochemical pathways involving malonate and its derivatives (Nakada et al., 1957).
  • Neurobiology and Pharmacology :

    • In neurobiology, malonate and its derivatives have been used to study neurodegeneration and neurotoxic effects. Research on mice deficient in cellular glutathione peroxidase showed increased vulnerability to malonate, providing insights into the mechanisms of neuronal apoptosis (Klivényi et al., 2000).
  • Phytochemistry :

    • Dibenzyl malonate is involved in the biosynthesis of cyclic bis(bibenzyls) in plants, such as Marchantia polymorpha, contributing to our understanding of plant biochemistry and secondary metabolite synthesis (Friederich et al., 1999).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

dibenzyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-16(20-12-14-7-3-1-4-8-14)11-17(19)21-13-15-9-5-2-6-10-15/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFCSKVXWRJEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164478
Record name Dibenzyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl malonate

CAS RN

15014-25-2
Record name Dibenzyl malonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15014-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzyl malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015014252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15014-25-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzyl malonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dibenzyl malonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dibenzyl malonate
Reactant of Route 3
Reactant of Route 3
Dibenzyl malonate
Reactant of Route 4
Reactant of Route 4
Dibenzyl malonate
Reactant of Route 5
Reactant of Route 5
Dibenzyl malonate
Reactant of Route 6
Reactant of Route 6
Dibenzyl malonate

Citations

For This Compound
699
Citations
SY Park, H Morimoto, S Matsunaga, M Shibasaki - Tetrahedron letters, 2007 - Elsevier
… the utility of α,β-unsaturated N-acylpyrroles in asymmetric conjugate additions.12, 13, 14 Therefore, we initiated our studies with α,β-unsaturated N-acylpyrrole 2 and dibenzyl malonate …
Number of citations: 43 www.sciencedirect.com
N Thimmaraju, SZM Shamshuddin, SR Pratap - Journal of Molecular …, 2014 - Elsevier
… According to the GC–MS analysis conducted as a part of qualitative analysis, only two products ie, benzyl ethyl malonate (BEM) and dibenzyl malonate (DEM) were formed as major …
Number of citations: 19 www.sciencedirect.com
AL Silva, A Covarrubias-Zuniga… - Organic Preparations …, 2000 - Taylor & Francis
… From the residue, dibenzyl malonate was recovered by short path … Dibenzyl Malonate (l).- The same apparatus was used as … The isolation of dibenzyl malonate involved the removal by …
Number of citations: 2 www.tandfonline.com
HM Kissman, B Witkop - Journal of the American Chemical …, 1953 - ACS Publications
… dibenzyl malonate by its infrared spectrum. Continued heating caused the sublimation of a white substance which weighed 1.8 g. (9.1% based on dibenzyl malonate… dibenzyl malonate) …
Number of citations: 34 pubs.acs.org
T Arai, YMA Yamada, N Yamamoto… - … A European Journal, 1996 - Wiley Online Library
… analyses have also been carried out on the Ga Na - BINOL-catalyzed Michael reaction of dibenzyl malonate with cyclohexenone, with or without NaOtBu. The calculated rate constants …
C Guo, J Song, SW Luo, LZ Gong - … Chemie International Edition, 2010 - Wiley Online Library
… Dibenzyl malonate showed comparably higher enantioselectivity than other counterparts (Table 1, entries 3, 6–7). However, 5 b and 5 c gave even lower levels of stereoselectivity than …
Number of citations: 190 onlinelibrary.wiley.com
T Umeno, A Ueda, M Doi, T Kato, M Oba, M Tanaka - Tetrahedron Letters, 2019 - Elsevier
… First, we examined the 1,4-addition reaction of dibenzyl malonate 4a to cyclohex-2-enone 1 … Peptide-foldamer-catalyzed enantioselective 1,4-addition reaction of dibenzyl malonate to …
Number of citations: 17 www.sciencedirect.com
JF Hansen, S Wang - The Journal of Organic Chemistry, 1976 - ACS Publications
… (Rf0.90), the desired ester (Rf 0.58), unreacted dibenzyl malonate (Rf 0.40), and monosodium dibenzyl malonate (Rf 0.04). Chromatography over silica gel using benzenegave …
Number of citations: 15 pubs.acs.org
J Song, HW Shih, L Deng - Organic Letters, 2007 - ACS Publications
… Accordingly, with N-Boc amido sulfone 1Ac and dibenzyl malonate 5, the 4-catalyzed Mannich reaction in CH 2 Cl 2 with in situ generation of N-Boc phenyl imines 2Ac was examined in …
Number of citations: 186 pubs.acs.org
AS Priya, KRS Devi, K Karthik, S Sugunan - Waste and Biomass …, 2020 - Springer
… The novelty of this work is catalyzing a challenging transesterification reaction for synthesizing dibenzyl malonate from benzyl alcohol using molybdenum modified silica (MoO 3 –Si) by …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.